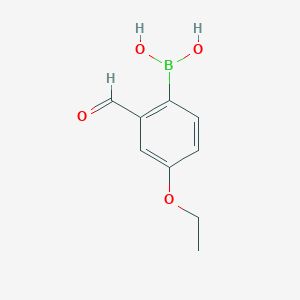

4-Ethoxy-2-formylphenylboronic acid

Description

BenchChem offers high-quality 4-Ethoxy-2-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxy-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXIKZEUMPIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681012 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106867-72-4 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 4-Ethoxy-2-formylphenylboronic Acid (CAS 1106867-72-4)

[1]

Executive Summary

4-Ethoxy-2-formylphenylboronic acid (CAS 1106867-72-4) is a bifunctional organoboron scaffold characterized by the presence of an electrophilic aldehyde ortho to a nucleophilic boronic acid moiety. This specific substitution pattern grants the molecule a unique "chameleon-like" reactivity, allowing it to exist in a dynamic equilibrium between an open aldehyde form and a closed cyclic hemiacetal (benzoxaborole) form.

This guide details the handling, synthesis, and application of this compound, specifically focusing on its role as a precursor for 5-ethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles —a privileged class of bioisosteres currently revolutionizing anti-inflammatory and anti-infective drug discovery (e.g., Crisaborole, Tavaborole).

Part 1: Chemical Profile & Structural Logic

The Ortho-Effect and Tautomerism

The defining feature of CAS 1106867-72-4 is not merely the presence of the ethoxy group, but the intramolecular interaction between the boron center and the carbonyl oxygen. Unlike para- or meta-substituted isomers, this ortho-isomer undergoes spontaneous cyclization in solution.

-

Open Form: Behaves as a traditional boronic acid; susceptible to Suzuki-Miyaura coupling.

-

Closed Form (Benzoxaborole): Chemically robust; resistant to oxidation; exhibits high water solubility and unique binding affinity to biological diols (e.g., carbohydrates, ribose in tRNA).

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic shift between the open and closed forms, which is solvent-dependent (favored in aqueous/protic media).

Figure 1: The structural equilibrium of CAS 1106867-72-4. In aqueous physiological conditions, the equilibrium shifts heavily toward the closed benzoxaborole form.

Physicochemical Data Table

| Property | Specification | Contextual Note |

| CAS Number | 1106867-72-4 | Unique identifier.[1] |

| Formula | C₉H₁₁BO₄ | MW: 193.99 g/mol . |

| Appearance | White to off-white solid | Often isolated as the cyclic benzoxaborole congener. |

| Solubility | DMSO, MeOH, Ethanol | Poor solubility in non-polar solvents (Hexane). |

| pKa | ~7.3 - 7.8 | Lower than phenylboronic acid (8.8) due to ring strain/oxygenation. |

| Stability | Air-stable | More resistant to protodeboronation than non-cyclic analogs. |

Part 2: Synthetic Utility & Applications[3][4][5][6]

Benzoxaborole Formation (Drug Discovery)

The primary application of CAS 1106867-72-4 is the synthesis of 5-ethoxy-benzoxaborole derivatives. The ethoxy group at the C4 position (para to Boron) translates to the C5 position in the fused ring system, providing lipophilicity that enhances membrane permeability in drug candidates.

Mechanism: The empty p-orbital of the boron atom acts as a Lewis acid, activating the carbonyl oxygen. A solvent molecule (water or alcohol) often bridges the transition, leading to ring closure.

Suzuki-Miyaura Cross-Coupling

While possible, using this CAS in Suzuki couplings requires care. The unprotected aldehyde can poison catalysts or undergo side reactions.

-

Strategy: If the target is a biaryl aldehyde, the reaction must be performed under anhydrous conditions to favor the "open" boronic acid form, or the aldehyde should be protected as an acetal prior to coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Ethoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

This protocol describes the conversion of the open boronic acid (or its precursor) into the stable, pharmacologically active benzoxaborole scaffold.

Reagents:

-

Precursor: 2-Bromo-4-ethoxybenzaldehyde (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

Pd(dppf)Cl₂ (0.03 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Workup: 1M HCl (aqueous)

Workflow Diagram:

Figure 2: Synthetic route from bromo-aldehyde precursor to the cyclic benzoxaborole.

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon, combine 2-bromo-4-ethoxybenzaldehyde (10 mmol), Bis(pinacolato)diboron (11 mmol), and KOAc (30 mmol) in a reaction flask.

-

Catalyst: Add Pd(dppf)Cl₂ (0.3 mmol).

-

Solvent: Add anhydrous 1,4-Dioxane (50 mL) and seal the vessel.

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Note: Pinacol ester moves differently than the bromide).

-

Hydrolysis (Critical): The pinacol ester is often too stable. Evaporate dioxane, redissolve residue in Acetone/H₂O (3:1), and add 1M HCl until pH < 2. Stir for 4 hours. This cleaves the pinacol and induces cyclization.

-

Isolation: Neutralize to pH 7. Extract with Ethyl Acetate. The product (benzoxaborole) will be in the organic layer.

-

Purification: Recrystallize from Hexane/Ethyl Acetate.

Protocol B: Reductive Amination (Library Generation)

Targeting amine-substituted benzoxaboroles for anti-parasitic screening.

-

Dissolve: CAS 1106867-72-4 (1 equiv) in MeOH.

-

Add Amine: Add primary or secondary amine (1.1 equiv). Stir for 30 min to form the imine/hemiaminal.

-

Reduce: Add NaBH₄ (1.5 equiv) portion-wise at 0°C.

-

Result: The boronic acid moiety remains intact (or re-cyclizes), yielding a 3-amino-substituted benzoxaborole.

Part 4: Quality Control & Troubleshooting

Analytical Validation

-

NMR Signature:

-

Open Form: Aldehyde proton (-CHO) appears at ~10.0 ppm.

-

Closed Form: The benzylic proton (-CH(OH)-) appears as a singlet or doublet around 5.0–6.0 ppm.

-

Observation: In DMSO-d6, you will likely observe the closed form or a mixture. If the aldehyde peak is absent, the compound has cyclized (this is desired).

-

-

Mass Spectrometry: Boron contains two isotopes (¹⁰B and ¹¹B). Look for the characteristic isotopic pattern (approx 1:4 ratio) in the molecular ion cluster.

Handling Precautions

-

Dehydration: Prolonged heating under vacuum can dehydrate the boronic acid to form a boroxine (trimeric anhydride). This is reversible upon exposure to moisture.

-

Storage: Store at 2–8°C under inert atmosphere to prevent slow oxidation of the aldehyde (if in open form) to the carboxylic acid, which would form a phthalide-like impurity.

References

-

Structural Analysis of Benzoxaboroles: Adamczyk-Woźniak, A., et al. (2009).[2] "Tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles." New Journal of Chemistry.

-

Medicinal Chemistry Applications (Benzoxaboroles): Baker, S. J., et al. (2011).[3] "Therapeutic potential of boron-containing compounds."[3][4] Future Medicinal Chemistry.

-

Synthesis Protocols (Miyaura Borylation): Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry.

-

Antifungal Activity of Benzoxaboroles (Tavaborole Context): Rock, F. L., et al. (2007).[3] "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site." Science.

-

Product Data & Identifiers: Sigma-Aldrich. "(4-Ethoxy-2-formylphenyl)boronic acid Product Sheet."

Technical Monograph: 4-Ethoxy-2-formylphenylboronic Acid

Structure, Reactivity, and Application in Benzoxaborole Synthesis

Executive Summary

4-Ethoxy-2-formylphenylboronic acid (CAS: 1106867-72-4) represents a critical class of ortho-substituted organoboron compounds. Unlike simple phenylboronic acids, this molecule possesses an intrinsic capacity for intramolecular cyclization, existing in dynamic equilibrium with its hemi-boronic ester form, 6-ethoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole .

This guide details the structural dynamics, synthesis pathways, and handling protocols for this compound. It is specifically designed for medicinal chemists utilizing the benzoxaborole pharmacophore (e.g., Tavaborole analogs) and synthetic chemists optimizing Suzuki-Miyaura cross-couplings of sterically demanding, labile substrates.

Structural Analysis & Reactivity Profile[1]

The Ortho-Effect and Dynamic Equilibrium

The defining feature of 4-ethoxy-2-formylphenylboronic acid is the proximity of the electrophilic boron center (Lewis acid) and the nucleophilic carbonyl oxygen (Lewis base). In aqueous or alcoholic media, this leads to a reversible cyclization.

-

Open Form: Acts as a standard boronic acid; susceptible to protodeboronation under basic conditions.

-

Closed Form (Benzoxaborole): Chemically robust; exhibits enhanced water solubility and unique biological binding properties (e.g., trapping tRNA synthetase via diol binding).

The 4-ethoxy substituent functions as a strong electron-donating group (EDG). This increases electron density on the aromatic ring, slightly reducing the Lewis acidity of the boron center compared to electron-deficient analogs (e.g., 5-fluoro-2-formylphenylboronic acid), thereby shifting the equilibrium slightly toward the open form in non-polar solvents.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the solvent-dependent equilibrium between the open boronic acid and the closed benzoxaborole form.

Caption: Dynamic equilibrium between the open boronic acid and the cyclic benzoxaborole. The position of equilibrium is dictated by solvent polarity and pH.

Synthesis Strategy

The synthesis of ortho-formyl boronic acids requires careful protection strategies to prevent polymerization or butyl-addition to the aldehyde during the metalation step. The most reliable route utilizes a bromine-lithium exchange on a protected acetal precursor.

Retrosynthetic Analysis

-

Target: 4-Ethoxy-2-formylphenylboronic acid.

-

Precursor: 1-Bromo-2-(diethoxymethyl)-4-ethoxybenzene.

-

Starting Material: 2-Bromo-5-ethoxybenzaldehyde (Commercially available or synthesized from 3-ethoxyphenol).

Synthetic Pathway Diagram

Caption: Step-by-step synthesis via the "Acetal-Lithiation" route, ensuring preservation of the aldehyde functionality.

Experimental Protocols

Synthesis of 4-Ethoxy-2-formylphenylboronic Acid

Objective: Synthesis from 2-bromo-5-ethoxybenzaldehyde.

| Parameter | Specification |

| Scale | 10.0 mmol |

| Solvent System | Anhydrous THF (Tetrahydrofuran) |

| Temperature | -78°C (Cryogenic) to 25°C |

| Yield Target | 75-85% |

Step-by-Step Methodology:

-

Acetal Protection:

-

Dissolve 2-bromo-5-ethoxybenzaldehyde (2.29 g, 10 mmol) in anhydrous ethanol (20 mL).

-

Add triethyl orthoformate (2.0 mL, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (20 mg).

-

Reflux for 3 hours. Neutralize with NaHCO₃, concentrate, and pass through a short silica plug to obtain the diethyl acetal.

-

-

Lithiation (Cryogenic):

-

Dissolve the acetal intermediate in anhydrous THF (30 mL) under Argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent benzyne formation.

-

Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.

-

-

Boronation:

-

Add Triisopropyl borate (3.5 mL, 15 mmol) dropwise at -78°C.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

-

Hydrolysis & Isolation:

-

Quench the reaction with 2N HCl (20 mL). Stir vigorously for 1 hour (this hydrolyzes both the boronate ester and the acetal).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from minimal hot water/acetonitrile. The product often precipitates as the cyclic benzoxaborole.

-

Suzuki-Miyaura Coupling Conditions

Coupling ortho-formyl boronic acids is challenging due to base-mediated protodeboronation. The following conditions minimize side reactions.

Optimized Protocol:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Avoid strong hydroxides.

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Temperature: 80°C

-

Time: 4-6 hours

Applications in Drug Discovery

Benzoxaborole Pharmacophores

The 4-ethoxy-2-formylphenylboronic acid scaffold is a direct precursor to benzoxaborole antifungals and anti-inflammatory agents.

-

Mechanism: The empty p-orbital of boron forms a reversible covalent bond with the cis-diol groups of ribose at the 3'-end of tRNA. This traps the tRNA in a non-functional state, inhibiting protein synthesis (leucyl-tRNA synthetase inhibition).

-

SAR Insight: The 4-ethoxy group improves lipophilicity (LogP) compared to the parent unsubstituted benzoxaborole, enhancing membrane permeability for topical applications.

Fluorescence Sensing

The aldehyde group allows for condensation with amines to form Schiff bases. When conjugated with fluorophores, the boronic acid moiety can serve as a saccharide sensor (e.g., glucose sensing), where fluorescence intensity changes upon reversible binding of the boron to diols.

References

-

Adamczyk-Woźniak, A., et al. (2015). "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews. [Link]

-

Luliński, S., et al. (2007). "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[2] New Journal of Chemistry. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

Sources

Technical Guide: Stability, Storage, and Handling of 4-Ethoxy-2-formylphenylboronic Acid

Topic: Stability and storage conditions for 4-Ethoxy-2-formylphenylboronic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Ethoxy-2-formylphenylboronic acid is a bifunctional organoboron building block characterized by a unique structural duality. Unlike standard phenylboronic acids, the ortho-formyl group facilitates a reversible intramolecular cyclization, establishing an equilibrium between the open boronic acid form and the closed benzoxaborole (cyclic hemiacetal) form.

This guide provides a scientifically grounded protocol for the storage and handling of this compound. It addresses the specific vulnerabilities arising from its tautomeric nature, including susceptibility to dehydration (boroxine formation), oxidation, and protodeboronation.

Part 1: Chemical Profile & Structural Vulnerabilities[1]

To handle this compound effectively, researchers must understand the dynamic equilibrium that defines its solution and solid-state behavior.[1]

The Benzoxaborole Equilibrium

The defining feature of 2-formylphenylboronic acids is their ability to cyclize.[1] The boron atom acts as a Lewis acid, accepting electron density from the carbonyl oxygen of the ortho-formyl group.

-

Open Form: Free boronic acid (

) and aldehyde ( -

Closed Form: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole (Benzoxaborole).[1]

Impact of the 4-Ethoxy Group: The ethoxy substituent at the 4-position is an Electron Donating Group (EDG).

-

Electronic Effect: The EDG increases electron density on the aromatic ring.[1] While this typically reduces the Lewis acidity of the boron center (potentially disfavoring cyclization compared to Electron Withdrawing Groups), the benzoxaborole form remains thermodynamically significant and often dominant in the solid state.

-

Oxidation Risk: EDGs generally render the aromatic ring and the aldehyde moiety more susceptible to oxidation compared to unsubstituted analogs.[1] However, the formation of the benzoxaborole ring offers a degree of protection against auto-oxidation of the aldehyde to a carboxylic acid.

Degradation Pathways[2]

-

Dehydration (Boroxine Formation): Like all boronic acids, this compound can trimerize to form cyclic anhydrides (boroxines) upon loss of water.[1] This is reversible but complicates stoichiometry.

-

Protodeboronation: Under basic conditions or high heat, the C-B bond can cleave, yielding 3-ethoxybenzaldehyde.[1] This is the primary failure mode in Suzuki-Miyaura couplings.[1]

-

Oxidation: The aldehyde can oxidize to a carboxylic acid, or the C-B bond can oxidize to a phenol (C-OH) species, particularly in the presence of peroxides or uncapped ethereal solvents.

Visualizing the Stability Landscape

The following diagram illustrates the dynamic equilibrium and irreversible degradation pathways.

Figure 1: The central equilibrium between open and closed forms dictates stability.[1] The closed benzoxaborole form offers enhanced resistance to oxidation.

Part 2: Storage Protocols

Proper storage is designed to "freeze" the equilibrium and prevent the irreversible pathways identified above.[1]

Storage Conditions Matrix

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 3 months) | Low temperature kinetically inhibits protodeboronation and slows oxidation rates.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents aerobic oxidation of the aldehyde and C-B bond.[1] Essential for long-term integrity. |

| Humidity | Desiccated (<10% RH) | Moisture promotes the hydrolysis of boroxines (good) but also facilitates proton transfer steps required for protodeboronation (bad).[1] Keep dry to maintain physical form.[1] |

| Container | Amber Glass / Foil-wrapped | While not intensely photo-labile, aldehydes can undergo radical degradation under UV.[1] Amber glass prevents light-induced peroxide formation.[1] |

Handling Decision Tree

Use this logic flow to determine the appropriate handling procedure based on your application.

Figure 2: Operational decision tree for storage, synthesis, and analysis.

Part 3: Quality Control & Re-validation

Due to the equilibrium, standard analytical data can be confusing. Follow these criteria to validate the material.

NMR Interpretation (Solvent Effects)

-

In

or -

In

-DMSO: This solvent disrupts the intramolecular hydrogen bonding.[1] You will typically observe:

Critical Note: The presence of multiple peaks in the aromatic region often indicates a mixture of the open acid, the closed benzoxaborole, and the boroxine anhydride. This does not necessarily imply chemical impurity , but rather a thermodynamic mixture.[1]

Purity Assessment Protocol

-

HPLC: Run with a buffered mobile phase (e.g., 0.1% Formic acid/Water/Acetonitrile).[1] Note that the boronic acid may tail or show broad peaks due to interaction with the column silica.[1]

-

Titration: Mannitol titration is the gold standard for quantifying active boronic acid content, as mannitol complexes the boron, shifting the equilibrium entirely to the boronate ester form and releasing 2 equivalents of protons.

Part 4: Experimental Workflow (Suzuki Coupling)

To maximize yield and stability during cross-coupling reactions:

-

Solvent Prep: Use degassed solvents (THF, Dioxane, or Toluene/Water).[1] Oxygen promotes homocoupling and oxidation of the C-B bond.[1]

-

Base Addition: Boronic acids are prone to protodeboronation in the presence of base and heat.[1]

-

Protocol: Add the base (e.g.,

,

-

-

Stoichiometry: Calculate stoichiometry based on the molecular weight of the monomer (

g/mol ). If the material is old/dry, assume ~10% exist as boroxine trimers and adjust equivalents slightly upwards (1.1–1.2 eq).

References

-

Adamczyk-Woźniak, A., et al. (2015).[1] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [1]

-

Lulinski, S., et al. (2007).[1] A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry.

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: (4-Ethoxy-2-formylphenyl)boronic acid. [1]

-

PubChem. (2025).[1] 4-Formylphenylboronic acid (Class Behavior). National Library of Medicine.[1]

Sources

Technical Guide: Safety, Handling, and Reactivity of 4-Ethoxy-2-formylphenylboronic Acid

Executive Summary

4-Ethoxy-2-formylphenylboronic acid (CAS: 351439-01-9) is a bifunctional building block utilized primarily in medicinal chemistry for the synthesis of benzoxaboroles and biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its utility is defined by the orthogonal reactivity of the boronic acid (C-B bond formation) and the ortho-formyl group (reductive amination/condensation).[1]

However, this compound presents specific stability challenges not found in simple phenylboronic acids.[1] The ortho-formyl group facilitates rapid protodeboronation under basic conditions and promotes dynamic equilibrium with cyclic benzoxaborole tautomers.[1] This guide outlines the critical handling parameters required to maintain reagent integrity and maximize synthetic yield.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Specification |

| Chemical Name | 4-Ethoxy-2-formylphenylboronic acid |

| CAS Number | 351439-01-9 |

| Molecular Formula | C₉H₁₁BO₄ |

| Molecular Weight | 193.99 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Purity Marker | Presence of boroxine (anhydride) is common; >95% (HPLC) is standard |

The Benzoxaborole Equilibrium (Critical Insight)

Unlike para-substituted boronic acids, this ortho-formyl derivative exists in a solution-phase equilibrium between the open boronic acid form and the cyclic hemiacetal (benzoxaborole) form.[1]

-

Implication for Analysis: 1H NMR in DMSO-d₆ will often show broadened or split peaks for the aldehyde proton, depending on the water content of the solvent. This is not necessarily an impurity but a feature of the molecular structure [1].[1]

Hazard Identification & Risk Assessment

GHS Classification: Warning[1][2][3][4]

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3] |

Precautionary Handling (P-Codes):

-

P280: Wear protective gloves/eye protection (Nitrile gloves, typically 0.11mm thickness, breakthrough >480 min).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5] Remove contact lenses if present.[1][3][5]

Stability & Degradation Mechanisms[10][11][12]

Understanding why this reagent degrades is essential for proper storage.[1]

Degradation Pathways[1]

-

Oxidation: The aldehyde moiety is susceptible to aerobic oxidation to the carboxylic acid (4-ethoxy-2-carboxyphenylboronic acid).[1]

-

Dehydration: Like all boronic acids, it reversibly forms cyclic trimeric anhydrides (boroxines) upon heating or vacuum drying.[1]

-

Protodeboronation (Major Risk): The ortho-formyl group acts as an electron-withdrawing group that, combined with basic conditions (common in Suzuki couplings), accelerates the cleavage of the C-B bond, yielding 3-ethoxybenzaldehyde [2].

Visualization of Stability Logic

Figure 1: Degradation and equilibrium pathways.[1][2] Note that boroxine formation is reversible, but oxidation and protodeboronation are irreversible.

Operational Protocols

Storage & Handling[1][9]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde is air-sensitive.[1][6]

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress (which promotes clumping) and light degradation.[1]

Optimized Suzuki-Miyaura Coupling Protocol

Rationale: Standard Suzuki conditions (aqueous Na₂CO₃/EtOH) often lead to high protodeboronation for ortho-formyl boronic acids.[1] This protocol uses a mild base and non-protic solvent system to preserve the C-B bond until transmetalation occurs [3].[1]

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)

-

Boronic Acid: 4-Ethoxy-2-formylphenylboronic acid (1.2–1.5 equiv)[1]

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (mild anhydrous bases preferred)[1]

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Inerting: Charge a reaction vial with the aryl halide, boronic acid, and base. Cycle vacuum/Argon 3 times.

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd catalyst quickly against a counter-flow of Argon.

-

Reaction: Heat to 80°C. Monitor by TLC/LCMS.

-

Note: Do not exceed 90°C; higher temperatures accelerate protodeboronation.[1]

-

-

Workup: Dilute with EtOAc, wash with water (x1) and brine (x2). Dry over Na₂SO₄.[1]

Workflow Visualization

Figure 2: Step-by-step workflow for minimizing side reactions during cross-coupling.

Emergency Response & Waste Disposal

Spillage[1]

-

Solid Spill: Sweep up using a dustpan and brush.[1] Avoid generating dust.[1][3][4][5][7][8] Place in a sealed container labeled "Hazardous Waste - Solid".

-

Solution Spill: Absorb with vermiculite or sand.[1]

First Aid[1]

-

Eye Contact: Immediately flush with water for 15 minutes.[1][3][5][8] The acidic nature of the boron group can cause stinging; immediate dilution is critical.[1]

-

Skin Contact: Wash with soap and water.[1][3][5][8] If redness persists (sensitization risk), seek medical attention.

Disposal[1]

-

Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Regulatory: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).

References

-

Adamczyk-Woźniak, A., et al. (2009).[1] "Tautomeric equilibria in 2-formylphenylboronic acids." Journal of Molecular Structure, 919(1-3), 246-251.[1] Link[1]

-

Cox, P. A., et al. (2010).[1] "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 132(31), 10891-10902. Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[1] Link

-

PubChem. (n.d.).[1][2] "4-Formylphenylboronic acid (Related Compound Safety Data)." National Library of Medicine.[1] Link

Sources

- 1. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fi [fishersci.fi]

The Role of the Ethoxy Group in Modulating the Reactivity of 4-Ethoxy-2-formylphenylboronic Acid

A Technical Guide for Advanced Synthesis

Abstract

4-Ethoxy-2-formylphenylboronic acid has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its boronic acid and formyl functionalities, which is finely tuned by the electronic interplay of its substituents. This guide provides an in-depth analysis of the specific role of the para-ethoxy group in modulating the reactivity of this trifunctional scaffold. We will explore how its potent electron-donating resonance effect influences the Lewis acidity of the boron center, the kinetics of transmetalation in cross-coupling reactions, and the electrophilicity of the ortho-formyl group. Through mechanistic discussions, detailed experimental protocols, and comparative data, this paper aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the unique chemical behavior of this reagent for complex molecular design.

Introduction: A Strategically Substituted Building Block

Phenylboronic acids are foundational reagents in synthetic chemistry, celebrated for their stability, low toxicity, and remarkable utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of additional functional groups onto the phenyl ring creates bifunctional or multifunctional building blocks, enabling streamlined and convergent synthetic strategies.

4-Ethoxy-2-formylphenylboronic acid is a prime example of such a scaffold. It features:

-

A boronic acid group, enabling participation in palladium-catalyzed cross-coupling reactions.

-

A formyl (aldehyde) group, which serves as a versatile handle for transformations such as reductive amination, olefination, and oxidation.

-

An ethoxy group, which acts as a powerful electronic modulator, subtly controlling the reactivity at the other two sites.

The specific 1,2,4-substitution pattern is not accidental; it establishes a sophisticated electronic environment where the ethoxy group plays a pivotal, albeit indirect, role in the molecule's overall reactivity profile. Understanding this role is critical for predicting reaction outcomes and designing efficient synthetic routes.

Molecular Structure and Physicochemical Properties

The reactivity of 4-Ethoxy-2-formylphenylboronic acid is a direct consequence of its electronic and steric landscape. The interplay between the three functional groups dictates the electron density across the aromatic ring and at the reactive centers.

| Property | Value | Reference(s) |

| IUPAC Name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| CAS Number | 1106867-72-4 | [2] |

| Molecular Formula | C₉H₁₁BO₄ | [2] |

| Molecular Weight | 194.00 g/mol | [2] |

| Appearance | White to off-white solid |

Analysis of Electronic Effects

The substituents exert competing electronic effects on the phenyl ring:

-

Boronic Acid (-B(OH)₂): Primarily an inductively electron-withdrawing group due to the electronegativity of the oxygen atoms. It acts as a Lewis acid.[3]

-

Formyl Group (-CHO): A potent electron-withdrawing group through both induction (-I) and resonance (-R), significantly decreasing electron density at the ortho and para positions relative to itself.[4]

-

Ethoxy Group (-OCH₂CH₃): A strong electron-donating group through resonance (+R) due to the lone pairs on the oxygen atom, and a weak inductively electron-withdrawing group (-I). The resonance effect is dominant.

This combination creates a "push-pull" system. The ethoxy group "pushes" electron density into the ring, while the formyl and boronic acid groups "pull" density out. This nuanced electronic balance is the key to the molecule's reactivity.

Figure 1. Electronic effects of substituents.

The Ethoxy Group's Influence on Boronic Acid Reactivity

The primary utility of the boronic acid moiety is its participation in Suzuki-Miyaura cross-coupling. The ethoxy group modulates two key aspects of this reaction: the transmetalation step and the propensity for the undesired side reaction, protodeboronation.

Impact on Transmetalation

The Suzuki-Miyaura cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting. This step is facilitated by a more nucleophilic (electron-rich) aryl group on the boronic acid.

The para-ethoxy group, through its strong +R effect, increases the electron density of the phenyl ring. This enhanced nucleophilicity accelerates the transfer of the aryl group to the electropositive palladium center, thereby favoring a faster transmetalation rate compared to an unsubstituted or electron-deficient phenylboronic acid.[6] While the ortho-formyl group withdraws electron density, the powerful donating effect of the para-alkoxy group ensures the ring remains sufficiently activated for efficient coupling.

Figure 2. Suzuki-Miyaura cycle highlighting the ethoxy group's influence.

Mitigation of Protodeboronation

Protodeboronation, the cleavage of the C–B bond by a proton source, is a common parasitic side reaction in Suzuki couplings that reduces yield.[7] This process is generally accelerated for arylboronic acids bearing electron-donating groups, as they stabilize the positive charge that develops in the transition state of electrophilic attack on the carbon atom bearing the boron.[8][9]

However, in 4-ethoxy-2-formylphenylboronic acid, the situation is more complex. The potent electron-withdrawing ortho-formyl group significantly deactivates the ring towards electrophilic attack, counteracting the activating effect of the ethoxy group. This electronic antagonism provides a measure of stability against protodeboronation that might not be present in a simple 4-ethoxyphenylboronic acid, preserving the reagent for the desired cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of 4-Ethoxy-2-formylphenylboronic acid with an aryl bromide.

Materials:

-

4-Ethoxy-2-formylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, 4-Ethoxy-2-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

The Ethoxy Group's Influence on Formyl Group Reactivity

The formyl group provides a crucial secondary reaction site. Its electrophilicity is also modulated by the ring's substituents.

Electrophilicity and Intramolecular Interactions

The ortho-formyl group's reactivity is primarily influenced by its immediate neighbor, the boronic acid. An intramolecular coordination can occur between the carbonyl oxygen and the empty p-orbital of the boron atom.[10][11] This interaction can increase the electrophilicity of the aldehyde carbon by further polarizing the C=O bond. The para-ethoxy group has a less direct, but still relevant, electronic influence. Its electron-donating effect slightly increases the electron density throughout the ring, which can marginally temper the extreme electrophilicity induced by the ortho-boronic acid group, ensuring controlled reactions with nucleophiles.

Sequential Functionalization: Post-Coupling Reductive Amination

A key synthetic advantage of this molecule is the ability to perform sequential reactions. After a Suzuki-Miyaura coupling, the resulting biaryl aldehyde can be readily transformed. Reductive amination is a robust method for converting the aldehyde into a secondary or tertiary amine, a common scaffold in pharmaceuticals.[12][13]

Figure 3. Workflow for sequential functionalization.

Experimental Protocol: Two-Step, One-Pot Reductive Amination

This protocol is for the reductive amination of the aldehyde product from a preceding Suzuki coupling.

Materials:

-

Crude biaryl aldehyde from Suzuki reaction (1.0 mmol, 1.0 equiv)

-

Primary or secondary amine (1.1 mmol, 1.1 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 1.5 equiv)

-

1,2-Dichloroethane (DCE) (10 mL)

-

Acetic acid (optional, 1-2 drops)

Procedure:

-

Dissolve the crude biaryl aldehyde in DCE in a round-bottom flask.

-

Add the amine. If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. A catalytic amount of acetic acid can accelerate this step.[14]

-

Add NaBH(OAc)₃ portion-wise over 10 minutes. The reaction is often mildly exothermic.

-

Stir at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

-

Stir for 20 minutes, then transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final amine product.

Conclusion: A Fine-Tuned Instrument for Molecular Construction

4-Ethoxy-2-formylphenylboronic acid is more than a simple collection of functional groups; it is a carefully designed reagent where each component influences the others to create a unique and highly useful reactivity profile. The para-ethoxy group is central to this design.

Key Roles of the Ethoxy Group:

-

Electronic Activation: It acts as a powerful electron-donating group, enhancing the nucleophilicity of the aryl ring to promote efficient transmetalation in Suzuki-Miyaura couplings.

-

Reactivity Modulation: It electronically counteracts the deactivating ortho-formyl group, creating a balanced system that is reactive enough for coupling but stabilized against undesired protodeboronation.

-

Tuning Electrophilicity: It subtly moderates the electrophilic character of the formyl group, allowing for controlled and high-yielding subsequent reactions like reductive amination.

By understanding the nuanced role of the ethoxy substituent, synthetic chemists can fully exploit the orthogonal nature of this building block, enabling the rapid and efficient construction of complex molecular architectures relevant to drug discovery and materials science.

References

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved February 24, 2024, from [Link]

-

Molecule-on-web. (n.d.). 4-formylphenylboronic acid. Retrieved February 24, 2024, from [Link]

-

Gumanov, P., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Retrieved February 24, 2024, from [Link]

-

ECHA. (n.d.). 4-formylphenylboronic acid. Retrieved February 24, 2024, from [Link]

-

PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved February 24, 2024, from [Link]

-

Sporzyński, A., et al. (2019). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Retrieved February 24, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved February 24, 2024, from [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved February 24, 2024, from [Link]

-

Yao, H., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. Retrieved February 24, 2024, from [Link]

-

Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved February 24, 2024, from [Link]

-

Tleugabulova, M., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed. Retrieved February 24, 2024, from [Link]

-

Biggs, D. N., & Tipping, A. E. (1978). The electronic effect of the phenylazoxy group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 24, 2024, from [Link]

-

Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved February 24, 2024, from [Link]

-

Ge, Z., et al. (2023). Reaction of 2-(ethoxycarbonyl)phenylboronic acid with hydroxylamine. ResearchGate. Retrieved February 24, 2024, from [Link]

-

Wikipedia. (n.d.). Petasis reaction. Retrieved February 24, 2024, from [Link]

-

Li, J., et al. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved February 24, 2024, from [Link]

-

Mondal, S., et al. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Retrieved February 24, 2024, from [Link]

-

Westcott, S. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved February 24, 2024, from [Link]

-

Di Paolo, T., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. PMC. Retrieved February 24, 2024, from [Link]

-

Westcott, S. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved February 24, 2024, from [Link]

-

Díez-González, S., et al. (2010). 3,5-substituent effect on catalytic activities in Suzuki-Miyaura coupling reactions. ResearchGate. Retrieved February 24, 2024, from [Link]

-

Yatsimirsky, A. K., et al. (2014). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. Retrieved February 24, 2024, from [Link]

-

Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry. Retrieved February 24, 2024, from [Link]

-

Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Retrieved February 24, 2024, from [Link]

-

Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 24, 2024, from [Link]

-

Butler, S. J., et al. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. Organic Chemistry Frontiers. Retrieved February 24, 2024, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 24, 2024, from [Link]

-

Ishihara, K., et al. (2010). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved February 24, 2024, from [Link]

-

Westcott, S. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved February 24, 2024, from [Link]

-

Kumar, A., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches. PMC. Retrieved February 24, 2024, from [Link]

-

Dziedziak, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved February 24, 2024, from [Link]

-

Popa, M., et al. (2020). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. NIH. Retrieved February 24, 2024, from [Link]

-

Reddit. (2017). How does the Petasis Reaction work? Retrieved February 24, 2024, from [Link]

-

Keglevich, G., et al. (2023). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. Retrieved February 24, 2024, from [Link]

-

Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Retrieved February 24, 2024, from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved February 24, 2024, from [Link]

-

Kabalka, G. W., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Retrieved February 24, 2024, from [Link]

-

Dömling, A. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal. Retrieved February 24, 2024, from [Link]

-

Haggett, J. G., & Domaille, D. W. (2024). Aryl boronic acids with ortho neighbouring groups form cyclic... ResearchGate. Retrieved February 24, 2024, from [Link]

-

de la Torre, D., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. Retrieved February 24, 2024, from [Link]

-

PubChem. (n.d.). 2-Formylphenylboronic acid. Retrieved February 24, 2024, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. (4-Ethoxy-2-formylphenyl)boronic acid | 1106867-72-4 [sigmaaldrich.com]

- 3. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

Discovery and First Synthesis of Substituted 2-Formylphenylboronic Acids

This guide details the discovery, structural complexity, and synthetic evolution of substituted 2-formylphenylboronic acids (2-FPBAs). It transitions from the historical isolation of the parent compound to modern, high-yield lithiation protocols used in drug discovery.

Executive Summary

2-Formylphenylboronic acid (2-FPBA) and its substituted derivatives represent a unique class of "chameleonic" building blocks. Unlike typical arylboronic acids, they possess an ortho-formyl group capable of interacting intramolecularly with the boron center. This interaction creates a dynamic equilibrium between the open aldehyde form and the cyclic hemiacetal form, known as 1-hydroxy-2,1-benzoxaborole .

While first isolated as a curiosity in the late 1950s, these compounds have recently surged in importance due to the FDA approval of Tavaborole (Kerydin) , a substituted benzoxaborole antifungal, and their utility as reversible covalent probes for saccharide sensing.[1]

Historical Discovery & Structural Equilibrium

The Torssell Discovery (1957)

The parent compound was first synthesized and characterized by Kurt Torssell in 1957. Torssell identified the compound, initially termed "benzoxaborole," as a byproduct during his investigation of arylboronic acid chemistry.[2] He noted its unusual stability toward deboronation compared to other boronic acids, a property later attributed to its cyclic structure.

Shortly thereafter, in 1958 , H.R. Snyder and colleagues at the University of Illinois improved the synthetic procedure, recognizing the potential of these compounds as intermediates. However, it was not until the 2000s, with the work of groups like Benkovic and Adamczyk-Woźniak , that the substituted variants were systematically explored for their biological activity (e.g., inhibition of leucyl-tRNA synthetase).

The Open-Closed Tautomerism

The defining feature of 2-FPBAs is the ring-chain tautomerism. In non-polar solvents or the solid state, the equilibrium overwhelmingly favors the cyclic benzoxaborole (closed) form. In aqueous basic media, the ring opens to form the boronate anion.

-

Closed Form: 1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Dominant in DMSO, solid state).

-

Open Form: 2-formylphenylboronic acid (Transient in water, trapped by diols).

Figure 1: The dynamic equilibrium between the open boronic acid and the closed benzoxaborole scaffold.

Synthetic Methodologies

The synthesis of substituted 2-FPBAs requires navigating the reactivity of the formyl group.[3] Direct metalation of a bare benzaldehyde is impossible due to nucleophilic attack on the carbonyl. Therefore, acetal protection is the industry standard.

Method A: The Modern Lithiation Protocol (Gold Standard)

This method, optimized from early lithiation strategies, offers the highest yields for substituted variants (e.g., fluoro-, trifluoromethyl- derivatives). It relies on the Bromine-Lithium Exchange of a protected 2-bromobenzaldehyde.

Protocol Workflow

-

Protection: Convert substituted 2-bromobenzaldehyde to its diethyl acetal or dioxolane.

-

Exchange: Treat with n-Butyllithium (n-BuLi) at cryogenic temperatures to generate the aryllithium species.

-

Borylation: Quench the lithiated intermediate with a trialkyl borate (e.g., B(OiPr)₃).

-

Hydrolysis/Cyclization: Acidic workup simultaneously removes the acetal and induces cyclization to the benzoxaborole.

Step-by-Step Procedure (Representative for 5-Fluoro-2-FPBA):

-

Reagents:

-

2-Bromo-5-fluorobenzaldehyde (1.0 eq)

-

Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene (Solvent)

-

n-BuLi (1.1 eq, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 eq)

-

THF (Anhydrous)

-

-

Step 1: Acetal Protection

-

Reflux aldehyde and ethylene glycol in toluene with a Dean-Stark trap until water evolution ceases (~4 h).

-

Wash with NaHCO₃, dry (MgSO₄), and concentrate. Yield: >95%.

-

-

Step 2: Metalation & Borylation

-

Dissolve the acetal in anhydrous THF under Argon. Cool to -78 °C .[2][4]

-

Add n-BuLi dropwise over 30 mins. Critical: Maintain temp < -70 °C to prevent benzyne formation.

-

Stir for 1 hour at -78 °C. The solution typically turns yellow/orange.

-

Add Triisopropyl borate dropwise.

-

Allow the mixture to warm to room temperature (RT) overnight.

-

-

Step 3: Hydrolysis & Isolation

-

Cool to 0 °C. Add 6M HCl (aq) and stir vigorously for 1 hour. (This cleaves the acetal and hydrolyzes the boronate ester).

-

Extract with Ethyl Acetate.

-

Purification: The product often crystallizes upon concentration. If not, recrystallize from water/acetonitrile.

-

Method B: The Grignard Route (Historical/Alternative)

Early syntheses (Snyder, 1958) often utilized Grignard reagents. However, this route is less effective for substituted benzaldehydes due to the formation of Wurtz coupling byproducts and the difficulty of forming Grignards from electron-deficient aryl halides.

-

Limitation: Requires strictly anhydrous conditions and often necessitates "entrainment" (using dibromoethane to activate Mg).

-

Use Case: Viable only for simple, unsubstituted substrates where cost of Lithium reagents is prohibitive.

Technical Comparison of Synthetic Routes

| Feature | Method A: Lithiation (Recommended) | Method B: Grignard |

| Precursor | Bromo-benzaldehyde acetal | Bromo-benzaldehyde acetal |

| Reagent | n-Butyllithium | Magnesium turnings |

| Temperature | -78 °C (Cryogenic) | Reflux / RT |

| Functional Group Tolerance | High (with low temp) | Low (sensitive to reduction) |

| Yield (Substituted) | 80–95% | 40–60% |

| Primary Risk | Benzyne formation if temp rises | Dimerization / Incomplete initiation |

Synthesis Pathway Diagram

Figure 2: The optimized synthetic workflow for substituted 2-FPBAs via the acetal-lithiation route.

Characterization & Validation

To validate the synthesis of a substituted 2-FPBA, researchers must distinguish between the open and closed forms.

-

¹H NMR (DMSO-d₆):

-

Closed Form (Benzoxaborole): Look for a benzylic proton signal (Ar-CH (OH)-O-B) around δ 9.0–9.2 ppm (often a doublet if coupling to OH is visible, or broad singlet).

-

Open Form (Aldehyde): Distinct aldehyde proton (-CH O) at δ 10.0–10.5 ppm .

-

Note: In DMSO, most derivatives exist as the closed form.

-

-

¹¹B NMR:

-

Typically shows a broad signal around δ 30–35 ppm , characteristic of a tricoordinate boron species in an oxaborole ring.

-

-

Mass Spectrometry:

-

Often shows the mass of the dehydrated cyclic form [M-H₂O]⁺ or the methyl boronic ester if methanol is used during ionization.

-

References

-

Torssell, K. (1957).[1][2][3][5][6][7] "Zur Kenntnis der Arylborsäuren. I." Arkiv för Kemi, 10, 473–482. (First reported synthesis and characterization of benzoxaborole).[3][6]

-

Snyder, H. R., et al. (1958).[8] "Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes." Journal of the American Chemical Society, 80(14), 3611–3615.[8] Link

-

Adamczyk-Woźniak, A., et al. (2010). "Benzoxaboroles – Old compounds with new applications."[1][5] Journal of Organometallic Chemistry, 695(14), 1831-1835. (Review of modern applications and substituted variants).

-

Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

-

Lennarz, W. J., & Snyder, H. R. (1960). "Arylboronic Acids.[1][3][4][9][10] IV. Reactions of Boronic Acids with Amines."[11] Journal of the American Chemical Society, 82(9), 2172–2175. (Early exploration of reactivity).

-

Zhdankin, V. V., et al. (1999).[5] "Synthesis and structure of benzoboroxoles: novel organoboron heterocycles." Tetrahedron Letters, 40(37), 6705-6708. (Modern lithiation protocols).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Ethoxy-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 4-Ethoxy-2-formylphenylboronic Acid as a Synthon

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry.[1] Within the synthetic chemist's toolkit, bifunctional building blocks that allow for the rapid construction of molecular complexity are of paramount importance. 4-Ethoxy-2-formylphenylboronic acid is one such privileged starting material, possessing both a formyl group and a boronic acid moiety on the same aromatic scaffold. This unique arrangement of functional groups, ortho to one another, opens up a diverse range of synthetic possibilities for the construction of various fused heterocyclic systems.

The presence of the boronic acid enables participation in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or vinyl substituents.[2] Simultaneously, the aldehyde functionality serves as a versatile handle for condensation and cyclization reactions. The ethoxy group at the 4-position can modulate the electronic properties and solubility of the starting material and the resulting products, which can be advantageous in both reaction performance and the physicochemical properties of the final compounds.

This comprehensive guide provides detailed protocols and mechanistic insights into the application of 4-ethoxy-2-formylphenylboronic acid in the synthesis of medicinally relevant heterocyclic cores, including quinolines, indazoles, benzofurans, and isoxazoles.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a ubiquitous motif in numerous biologically active compounds with a wide range of therapeutic applications.[3] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene group, is a classic and efficient method for quinoline synthesis.[3][4] In this protocol, we adapt this strategy by utilizing 4-ethoxy-2-formylphenylboronic acid as a precursor to the required 2-aminoarylaldehyde through a preliminary amination step.

Mechanistic Rationale

The synthesis of quinolines from 4-ethoxy-2-formylphenylboronic acid via a modified Friedländer approach involves a two-step sequence. The first step is a reductive amination to introduce the necessary amino group at the 2-position. The resulting 2-amino-4-ethoxybenzaldehyde can then undergo a base-catalyzed condensation with a methylene-activated compound, such as an α-methylene ketone, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system.

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 2. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline synthesis [organic-chemistry.org]

Application Notes and Protocols: Reductive Amination of the Formyl Group in 4-Ethoxy-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of ortho-Aminomethyl Phenylboronic Acids

Phenylboronic acids are indispensable tools in modern organic synthesis and drug discovery, celebrated for their versatility in cross-coupling reactions and their unique ability to reversibly bind with diols. This latter property has positioned them at the forefront of research into glucose sensors and targeted drug delivery systems.[1][2] A particularly valuable subclass is the ortho-aminomethyl phenylboronic acids, where the proximate amino group can significantly enhance affinity for diols at physiological pH.[3] The reductive amination of ortho-formylphenylboronic acids stands as a primary and efficient route to access these crucial building blocks.

This guide provides a detailed technical overview and practical protocols for the reductive amination of 4-Ethoxy-2-formylphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and present a comprehensive, step-by-step protocol for the synthesis of N-substituted 2-(aminomethyl)-4-ethoxyphenylboronic acid derivatives.

The Chemistry of Choice: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine.[4] The direct, one-pot approach, where imine formation and reduction occur concurrently, is highly favored for its efficiency. However, this strategy demands a reducing agent with exquisite selectivity—one that readily reduces the protonated imine (iminium ion) intermediate while leaving the starting aldehyde untouched.

Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as the reagent of choice for this purpose.[5][6] Its steric bulk and the electron-withdrawing nature of the three acetoxy groups temper its hydridic character compared to reagents like sodium borohydride (NaBH₄). This moderation is key to its selectivity; STAB is a sluggish reductant for aldehydes and ketones but reacts rapidly with the more electrophilic iminium ion.[7] This differential reactivity is the cornerstone of successful one-pot reductive aminations, minimizing the formation of the corresponding alcohol as a byproduct.[6] Furthermore, STAB is compatible with a range of solvents and is considered safer than alternatives like sodium cyanoborohydride (NaBH₃CN), which can generate toxic cyanide byproducts.

Reaction Mechanism: A Stepwise Look

The reductive amination process can be visualized as a two-stage sequence occurring in a single reaction vessel.

Figure 1: General workflow for the one-pot reductive amination.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. This is followed by a proton transfer and subsequent acid-catalyzed dehydration to form a Schiff base (imine). In the slightly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion.

-

Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the iminium carbon, quenching the positive charge and forming the final, more stable amine product. The reaction is typically irreversible and drives the equilibrium toward the desired product.

Experimental Protocol: Synthesis of N-Benzyl-2-(aminomethyl)-4-ethoxyphenylboronic acid

This protocol details the reductive amination of 4-Ethoxy-2-formylphenylboronic acid with benzylamine as a representative primary amine.

Materials and Equipment

-

Reagents:

-

4-Ethoxy-2-formylphenylboronic acid

-

Benzylamine (freshly distilled)

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer (LC-MS or HRMS)

-

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-Ethoxy-2-formylphenylboronic acid (1.0 eq).

-

Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Add benzylamine (1.1 eq) to the stirred solution via syringe.

-

Expert Insight: While not always necessary for aldehydes, adding a catalytic amount of glacial acetic acid (0.1 eq) can facilitate iminium ion formation, particularly for less reactive amine partners.[8]

-

-

Addition of Reducing Agent:

-

Allow the aldehyde and amine to stir at room temperature for 20-30 minutes to pre-form the imine/iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. An initial effervescence may be observed.

-

Causality: Portion-wise addition helps to control the reaction rate and any initial exotherm. A slight excess of STAB ensures the complete reduction of the iminium intermediate.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes, with a small amount of methanol or triethylamine to reduce streaking of the polar product. The reaction is generally complete within 2-12 hours.

-

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acid and decomposes the excess STAB.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will likely be an oil or a semi-solid. Purification of aminophenylboronic acids can be challenging due to their polarity and amphoteric nature.

-

Flash Chromatography: While boronic acids can sometimes interact irreversibly with silica gel, flash chromatography can be effective. Use a gradient elution, starting with a less polar solvent system (e.g., 20% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 100% EtOAc, then adding 5-10% MeOH). Adding a small amount of triethylamine (0.5-1%) to the eluent can help to suppress tailing.

-

Alternative Purification: If silica gel chromatography is problematic, consider purification via preparative HPLC or by forming a crystalline adduct (e.g., with diethanolamine) which can be purified by recrystallization and then cleaved to release the free boronic acid.

-

Key Reaction Parameters and Data

The following table summarizes typical parameters and expected outcomes for the reductive amination of 4-Ethoxy-2-formylphenylboronic acid with various amines.

| Amine Substrate | Equivalents | STAB (eq.) | Solvent | Time (h) | Typical Yield | Purity Notes |

| Benzylamine | 1.1 | 1.5 | DCE | 2-4 | 80-95% | High purity after chromatography |

| Morpholine | 1.1 | 1.5 | DCE | 4-8 | 75-90% | Potential for benzoxaborole formation |

| Aniline | 1.2 | 1.5 | DCE | 8-16 | 60-80% | Slower reaction; may require gentle heating |

| N-Methylbenzylamine | 1.1 | 1.5 | DCE | 6-12 | 70-85% | Forms a tertiary amine |

Potential Challenges and Field-Proven Insights

The ortho-Effect: Benzoxaborole Formation

A critical consideration when working with 2-formylphenylboronic acids is the potential for intramolecular cyclization to form a benzoxaborole . This is particularly prevalent when the newly formed aminomethyl group can act as an internal Lewis base, coordinating to the Lewis acidic boron atom. This equilibrium is a dynamic process influenced by the amine, solvent, and pH.

Figure 2: Equilibrium between the open-chain and cyclized benzoxaborole form.

-

Expert Insight: This cyclization is often reversible. During workup and purification, especially under aqueous or protic conditions, the equilibrium can shift. In NMR analysis, the presence of both open-chain and cyclized forms can lead to complex spectra. It is crucial to be aware of this possibility when interpreting characterization data.

Deboronation Risk

While generally stable, the boronic acid moiety can be susceptible to protodeboronation under harsh acidic or basic conditions, or at elevated temperatures. It is advisable to maintain mild reaction and workup conditions to preserve the C-B bond.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product.

-

¹H NMR Spectroscopy:

-

Disappearance of Aldehyde Proton: The most telling sign of a successful reaction is the disappearance of the aldehyde proton signal (CHO), typically found around 10 ppm.

-

Appearance of Methylene Protons: A new singlet or AB quartet will appear, usually between 3.8 and 4.5 ppm, corresponding to the newly formed benzylic methylene group (Ar-CH₂-N).

-

Aromatic Protons: The signals for the aromatic protons will shift slightly compared to the starting material.

-

Ethoxy Group: The characteristic quartet and triplet for the ethoxy group should remain intact.

-

-

¹³C NMR Spectroscopy:

-

The aldehyde carbon signal (around 190 ppm) will be absent.

-

A new signal for the benzylic methylene carbon will appear in the 50-60 ppm range.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is well-suited for these polar molecules. Expect to see the [M+H]⁺ ion in positive mode. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Analysis Note: Boronic acids can sometimes form adducts or dehydrate in the mass spectrometer, leading to complex spectra. Observation of the boronic acid anhydride ([2M-H₂O+H]⁺) is not uncommon.[9]

-

Conclusion

The reductive amination of 4-Ethoxy-2-formylphenylboronic acid using sodium triacetoxyborohydride is a robust and highly effective method for synthesizing valuable ortho-aminomethyl phenylboronic acid derivatives. By understanding the underlying mechanism, anticipating potential side reactions like benzoxaborole formation, and employing careful purification and characterization techniques, researchers can confidently utilize this reaction to build complex molecular architectures for applications in drug discovery, diagnostics, and materials science.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Kolesnichenko, I. V., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Society Reviews, 48(16), 4496–4515. [Link]

-

Adamczyk-Woźniak, A., Madura, I., Pawełko, A., Sporzyński, A., Żubrowska, A., & Żyła, J. (2013). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry, 11(11), 1855-1866. [Link]

-

Adamczyk-Woźniak, A., et al. (2015). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 71(10), 1649-1656. [Link]

-

Pritchard, M. W., et al. (2013). Analysis of Boronic Acids Without Chemical Derivatisation. Journal of The American Society for Mass Spectrometry, 24(1), 69-78. [Link]

-

Hernandez, E. T., Kolesnichenko, I. V., Reuther, J. F., & Anslyn, E. V. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133. [Link]

-

SpectraBase. (n.d.). 4-Ethoxyphenylboronic acid. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115 Handouts. Retrieved from [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved from [Link]

-

Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133. [Link]

-

On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2013). Journal of the American Chemical Society, 135(6), 2425-2434. [Link]

-

Phenylboronic Acid and Amino Bifunctional Modified Adsorbent for Quickly Separating Phenolic Acids... (2021). Molecules, 26(15), 4467. [Link]

-

Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid... (2001). Tetrahedron Letters, 42(1), 155-158. [Link]

-

An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. (2017). New Journal of Chemistry, 41(1), 126-133. [Link]

-

An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2017). National Institutes of Health. [Link]

-

Hitchhiker's guide to reductive amination. (2018). Synthesis, 50(10), 1957-1970. [Link]

-

A practical catalytic reductive amination of carboxylic acids. (2019). Organic & Biomolecular Chemistry, 17(3), 510-514. [Link]

-